

Rubiprasin A CAS number and molecular weight

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Compound of Interest		
Compound Name:	Rubiprasin A	
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In-Depth Technical Guide to Rubiprasin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental data related to **Rubiprasin A**, a naturally occurring triterpenoid. The information is intended to support research and development efforts in the fields of oncology and pharmacology.

Core Chemical and Physical Data

Rubiprasin A is a pentacyclic triterpenoid with the chemical formula C₃₂H₅₂O₅.[1] Key identifying information and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	125263-65-2	[2]
Molecular Weight	516.75 g/mol	[3][4]
Molecular Formula	C32H52O5	[1]

Biological Activity and Mechanism of Action

Limited but significant research has highlighted the potential of **Rubiprasin A** and related compounds in oncology. The primary reported biological activity is its cytotoxic effect against various cancer cell lines.



Cytotoxic Activity

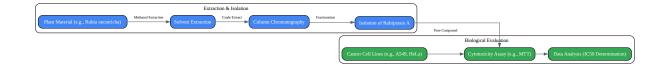
A key study on the chemical constituents of Rubia oncotricha identified **Rubiprasin A** as one of the isolated compounds. While the study screened a panel of compounds for cytotoxic and nematicidal activities, the abstract unfortunately does not provide specific IC₅₀ values for **Rubiprasin A** itself, noting that other compounds from the extract exhibited cytotoxicities against A549, SGC-7901, and HeLa cancer cell lines. Further investigation into the full text of this research is required to ascertain the precise cytotoxic profile of **Rubiprasin A**.

Inhibition of 20-HETE Synthesis (Related Compounds)

Research on analogous oleanane triterpenoids from Rubia philippinensis has explored their inhibitory effects on the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE). 20-HETE is an eicosanoid involved in various physiological and pathological processes, including the regulation of vascular tone and cell proliferation. A study on Rubiprasin B, a structurally similar compound, found it to be inactive in inhibiting 20-HETE synthesis. This suggests that the specific structural features of **Rubiprasin A** may be critical for its biological activity and that its mechanism of action may not be directly related to the 20-HETE pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following outlines the general experimental workflow for the isolation and preliminary biological screening of compounds like **Rubiprasin A**, based on the available information.





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Caption: General workflow for the isolation and cytotoxic evaluation of **Rubiprasin A**.

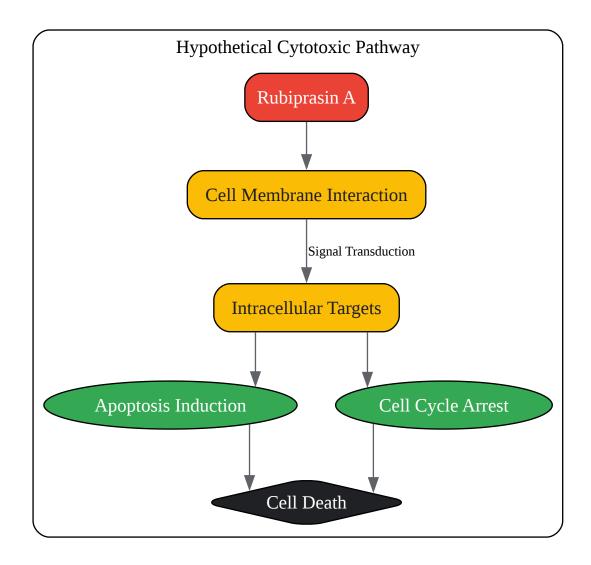
A more detailed protocol for a standard cytotoxicity assay, such as the MTT assay, would involve:

- Cell Culture: Maintenance of the selected cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Plating of cells into 96-well plates at a predetermined density and allowing them to adhere overnight.
- Compound Treatment: Addition of varying concentrations of Rubiprasin A to the wells and incubation for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Introduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubation to allow for the formation of formazan crystals by viable cells.
- Solubilization: Dissolving the formazan crystals in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: Quantifying the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: Determining the concentration of **Rubiprasin A** that inhibits cell growth by 50% compared to untreated control cells.

Signaling Pathways

The precise signaling pathways through which **Rubiprasin A** exerts its cytotoxic effects have not yet been elucidated in the available literature. Based on the activities of other triterpenoids, potential mechanisms could involve the induction of apoptosis or the inhibition of key cell survival pathways.





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Caption: A hypothetical signaling pathway for the cytotoxic action of **Rubiprasin A**.

Further research is necessary to identify the specific molecular targets and signaling cascades modulated by **Rubiprasin A**. This would likely involve techniques such as Western blotting to assess the expression of key apoptotic and cell cycle regulatory proteins, as well as more advanced omics approaches.

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